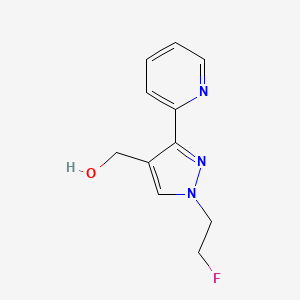
(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol
説明
1-(2-Fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol, commonly abbreviated as FEPP, is an organic compound with a wide range of applications in scientific research. It is a colorless and odorless solid that has been used in various fields of research, including biochemistry, pharmacology, and medicine. FEPP is synthesized from the reaction of 2-fluoroethyl alcohol and pyridine, and is a useful tool for studying the effects of fluorine substitution in organic compounds. This compound has been studied extensively for its biochemical and physiological effects, as well as its applications in laboratory experiments.
科学的研究の応用
FEPP has been studied extensively for its applications in scientific research. It has been used as a tool to study the effects of fluorine substitution in organic compounds and to investigate the biochemical and physiological effects of fluorinated compounds. It has also been used in laboratory experiments to study the interactions between organic molecules and enzymes. Additionally, FEPP has been used to study the effects of organic compounds on the human body, such as its effects on the cardiovascular system.
作用機序
FEPP is known to interact with enzymes in the human body, such as cytochrome P450 enzymes. These enzymes are responsible for the metabolism of many drugs, and FEPP has been shown to inhibit the activity of these enzymes. This inhibition can lead to an increase in the bioavailability of drugs, as well as an increase in their efficacy. Additionally, FEPP has been shown to interact with other proteins in the body, such as ion channels, and has been shown to modulate their activity.
Biochemical and Physiological Effects
FEPP has been studied extensively for its biochemical and physiological effects on the human body. It has been shown to modulate the activity of various enzymes and proteins in the body, as well as to affect the metabolism of drugs. Additionally, it has been shown to have an effect on the cardiovascular system, as well as the nervous system.
実験室実験の利点と制限
FEPP has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and does not require any special equipment or conditions. Additionally, it is a relatively stable compound and can be stored for long periods of time without any significant loss of activity. However, it is important to note that FEPP is a relatively new compound and its effects on the human body are still being studied. As such, its use in laboratory experiments should be done with caution.
将来の方向性
The potential applications of FEPP are still being explored, and there are many future directions for research. One potential application is the use of FEPP as a drug delivery system, as its ability to interact with enzymes and proteins makes it a promising candidate for such a system. Additionally, the use of FEPP as a tool to study the effects of fluorine substitution in organic compounds could lead to new insights into the structure and function of organic molecules. Lastly, further research into the biochemical and physiological effects of FEPP could lead to new treatments for various diseases and conditions.
特性
IUPAC Name |
[1-(2-fluoroethyl)-3-pyridin-2-ylpyrazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3O/c12-4-6-15-7-9(8-16)11(14-15)10-3-1-2-5-13-10/h1-3,5,7,16H,4,6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVOBXRLJMSOCLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN(C=C2CO)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Chloro-1-[4-methoxy-4-(trifluoromethyl)piperidin-1-yl]propan-1-one](/img/structure/B1482457.png)
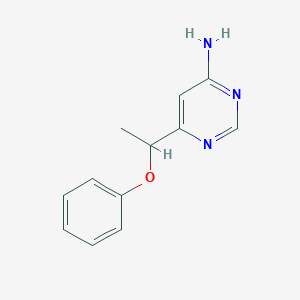
![6-[(4-Fluorophenyl)methyl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1482460.png)
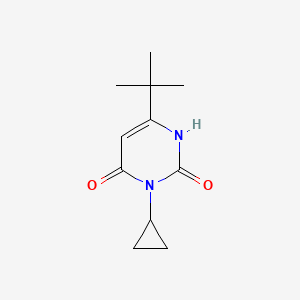
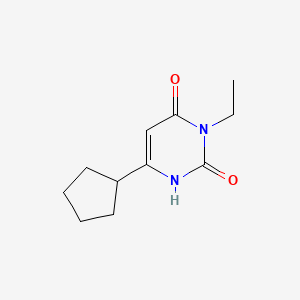
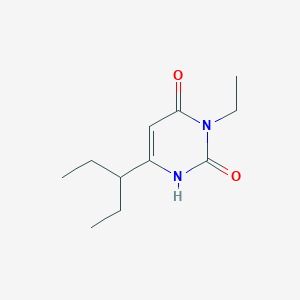
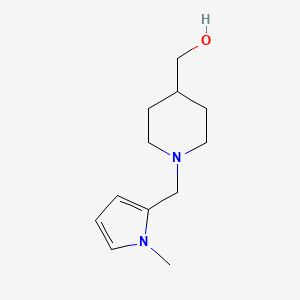
![2-(2-(thiophen-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine](/img/structure/B1482469.png)
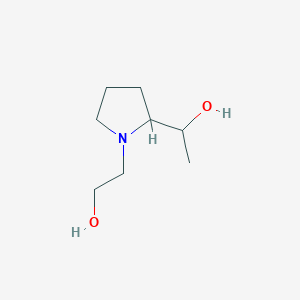


![2-chloro-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one](/img/structure/B1482477.png)
![2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B1482478.png)